hCE2 Inhibitory Potency and Selectivity vs. hCE1: A 486-Fold Window
1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone demonstrates potent, competitive inhibition of human carboxylesterase 2 (hCE2) with a Ki of 42 nM and an IC50 of 20 nM in human liver microsomes [1]. Critically, it exhibits high selectivity over the closely related isoform hCE1, with an IC50 of 20,400 nM for hCE1, resulting in a selectivity index (hCE1 IC50 / hCE2 Ki) of approximately 486 [1]. This level of isoform selectivity is a key differentiator from broad-spectrum carboxylesterase inhibitors and is crucial for applications where minimizing off-target metabolic effects is paramount.
| Evidence Dimension | hCE2 vs. hCE1 Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | hCE2 Ki: 42 nM; hCE2 IC50: 20 nM; hCE1 IC50: 20,400 nM |
| Comparator Or Baseline | hCE1 (the primary off-target isoform) |
| Quantified Difference | Selectivity factor (hCE1/hCE2) of ~486 (based on IC50/Ki ratio) |
| Conditions | Competitive inhibition assay using human liver microsomes; substrates: fluorescein diacetate (hCE2) and 2-(2-Benzoyl-3-methoxyphenyl) benzothiazole (hCE1). |
Why This Matters
This data provides a quantitative justification for selecting CAS 81227-99-8 as a selective hCE2 probe or lead scaffold over non-selective alternatives, directly reducing the risk of confounding results in drug metabolism studies.
- [1] BindingDB. CHEMBL3774603: 1-[4-(benzyloxy)-3-fluorophenyl]ethanone. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154561. View Source
